Tetrazol-5-ylideneurea
Overview
Description
Tetrazol-5-ylideneurea is a heterocyclic compound that contains a tetrazole ring fused with a urea moiety. This compound is part of the broader class of tetrazoles, which are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrazol-5-ylideneurea can be synthesized through various methods. One common approach involves the reaction of primary amines with orthoesters and sodium azide under acidic conditions. This method typically yields high purity tetrazole derivatives . Another method involves the multicomponent domino Knoevenagel condensation/1,3-dipolar cycloaddition reaction using nickel (II) oxide nanoparticles as a catalyst. This method is advantageous due to its short reaction times, high yields, and simple work-up .
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly methods. The use of nanoscale heterogeneous catalysts, such as nickel (II) oxide nanoparticles, is preferred due to their high surface area and catalytic activity. These catalysts can be easily recovered and reused, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Tetrazol-5-ylideneurea undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidants to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced derivatives.
Substitution: Participates in nucleophilic substitution reactions, often forming new tetrazole derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidants such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Tetrazol-5-ylideneurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the production of high-energy materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of tetrazol-5-ylideneurea involves its interaction with specific molecular targets. In medicinal applications, it often acts as a bioisostere for carboxylic acids, enhancing the stability and bioavailability of drugs. It can inhibit enzymes such as cytochrome P450, which is crucial for its antifungal activity .
Comparison with Similar Compounds
Tetrazol-5-ylideneurea can be compared with other tetrazole derivatives such as:
1H-Tetrazole: Known for its use in pharmaceuticals as a carboxylic acid replacement.
2H-Tetrazole: Similar in structure but differs in tautomeric form and reactivity.
5-Substituted Tetrazoles: Widely used in drug design and material science
This compound is unique due to its fused urea moiety, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
tetrazol-5-ylideneurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N6O/c3-1(9)4-2-5-7-8-6-2/h(H2,3,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHZFMYKLJYHMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)N)N=NN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328672 | |
Record name | tetrazol-5-ylideneurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6973-21-3 | |
Record name | tetrazol-5-ylideneurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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